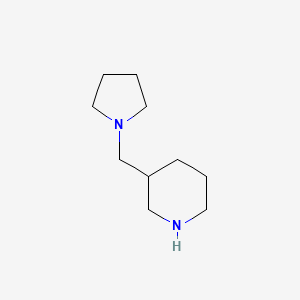

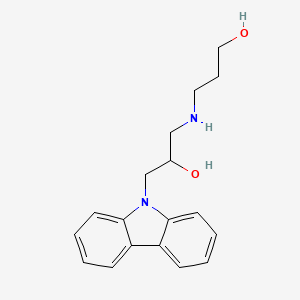

3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Vue d'ensemble

Description

The compound "3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol" is a derivative of 3-amino-9-ethylcarbazole, which is a versatile compound known for its unique electronic properties and significance as a building block in synthetic, pharmaceutical, and material chemistry . The structure of this compound suggests that it may have applications in various fields due to the presence of the carbazole moiety and its potential for further functionalization.

Synthesis Analysis

The synthesis of carbazole derivatives often involves the condensation of carbazole with other compounds. For instance, the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol under stirring conditions resulted in the formation of a related Schiff base compound within 0.5 hours and in excellent yield . This suggests that the synthesis of "3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol" could potentially follow a similar pathway, utilizing the reactivity of the amino group on the carbazole.

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been analyzed using various techniques such as CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy . Computational studies, including density functional theory (DFT) calculations, can provide insights into the molecular electrostatic potential, Mulliken charges, and optimized structure of these compounds . These analyses are crucial for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 3-amino-9-ethylcarbazole is characterized by its reactions involving the amino group and cyclization reactions that involve the amino group and C-2 and/or C-4 positions . The amino group at position 3 exhibits unique reactivity, which is essential for the synthesis of various derivatives. The compound , with its hydroxypropylamino group, may also undergo similar reactions, potentially leading to a wide range of applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can be determined through experimental methods. For example, the use of high-performance liquid chromatography (HPLC) with ultraviolet detection has been employed to analyze the derivatives of monosaccharides derivatized with 3-amino-9-ethylcarbazole . This method provides information on the stability, detection limits, and quantitative analysis of the derivatives, which could be applicable to the compound "3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol" as well .

Applications De Recherche Scientifique

1. Molecular and Computational Analysis

- Schiff Base Formation and Analysis : A study by Warad et al. (2018) investigated the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in a Schiff base compound. This compound was analyzed using various techniques like CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR. Computational studies were also performed, including molecular electrostatic potential, Mulliken charge, and structure optimization analyses (Warad et al., 2018).

2. Biological and Pharmaceutical Applications

- Neurogenesis Enhancement : A compound related to 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol was found to increase neurogenesis in rat neural stem cells (NSCs). The study by Shin et al. (2015) demonstrated that this compound significantly enhanced BrdU-positive neurons, suggesting its potential in promoting neurogenesis (Shin et al., 2015).

- Antifungal and Antibacterial Properties : Research by Rad et al. (2016) focused on the design and synthesis of 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules as new antifungal agents. These compounds displayed potent antifungal and antibacterial activities against various pathogenic strains, indicating their potential as therapeutic agents (Rad et al., 2016).

3. Chemical Synthesis and Analysis

- Catalytic Alkylation : A study by Sokolov et al. (2016) explored the catalytic alkylation of cycloalkaneindoles and tetrahydro-γ-carboline using 9-oxiranylmethylcarbazole. The study led to the formation of various propan-2-ol conjugates, demonstrating the compound's utility in chemical synthesis (Sokolov et al., 2016).

4. Miscellaneous Applications

- Membrane-Targeting Antibacterial Agents : Hurley et al. (2015) conducted a structure-activity relationship study of DCAP, an antibacterial agent that disrupts bacterial membrane potential and permeability. The study suggested that increasing the hydrophobicity of DCAP's tail region enhanced its antibiotic activity, demonstrating the potential of such compounds in developing new antibacterial agents (Hurley et al., 2015)

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(3-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSHYABCAWRNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386592 | |

| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol | |

CAS RN |

324773-66-2 | |

| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)